

An In-depth Technical Guide to 1-bromo-2-methylcyclopentane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-2-methylcyclopentane**

Cat. No.: **B3258946**

[Get Quote](#)

CAS Number: 31201-11-3

This technical guide provides a comprehensive overview of **1-bromo-2-methylcyclopentane**, a halogenated cycloalkane utilized as an intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Chemical and Physical Properties

1-bromo-2-methylcyclopentane is a flammable liquid that can cause skin and eye irritation.[\[1\]](#) It is characterized by the chemical formula C₆H₁₁Br and a molecular weight of 163.06 g/mol .[\[1\]](#) [\[2\]](#) Due to the presence of two stereocenters, this compound can exist as a mixture of diastereomers.[\[2\]](#)

Table 1: Physical and Chemical Properties of **1-bromo-2-methylcyclopentane**

Property	Value	Reference
CAS Number	31201-11-3	[1] [2]
Molecular Formula	C ₆ H ₁₁ Br	[1] [2]
Molecular Weight	163.06 g/mol	[1] [2]
Physical State	Liquid	[1]
Hazards	Flammable, Skin/Eye Irritant	[1]

Spectroscopic Data

The structural elucidation of **1-bromo-2-methylcyclopentane** relies on various spectroscopic techniques. Below is a summary of expected spectral data based on its structure and data from similar compounds.

Table 2: Predicted Spectroscopic Data for **1-bromo-2-methylcyclopentane**

Spectroscopy	Expected Peaks/Signals
¹ H NMR	Chemical shifts for protons on the cyclopentane ring are expected in the range of 1.0-4.5 ppm. The proton attached to the carbon bearing the bromine atom (CH-Br) would appear further downfield. Protons of the methyl group would likely appear as a doublet around 1.0-1.5 ppm.
¹³ C NMR	Signals for the carbon atoms of the cyclopentane ring and the methyl group are anticipated. The carbon atom bonded to the bromine atom is expected to have a chemical shift in the range of 40-60 ppm. A reference spectrum for cis-1-bromo-2-methylcyclopentane is available.[3]
Infrared (IR)	Characteristic C-H stretching vibrations are expected in the range of 2850-3000 cm ⁻¹ . A C-Br stretching absorption is anticipated in the fingerprint region, typically between 500-700 cm ⁻¹ .
Mass Spectrometry	The mass spectrum would show a molecular ion peak (M ⁺) and an M+2 peak of nearly equal intensity, which is characteristic of bromine-containing compounds due to the presence of the ⁷⁹ Br and ⁸¹ Br isotopes. Common fragmentation patterns for cycloalkanes include the loss of alkyl fragments.

Synthesis

A common synthetic route to **1-bromo-2-methylcyclopentane** involves the nucleophilic substitution of a hydroxyl group in 2-methylcyclopentanol.

Experimental Protocol: Synthesis of **trans-1-bromo-2-methylcyclopentane** from **cis-2-methylcyclopentanol**

This procedure outlines the synthesis of the trans isomer from the cis alcohol via an S_N2 reaction, which proceeds with an inversion of stereochemistry.

Reagents:

- cis-2-methylcyclopentanol
- Phosphorus tribromide (PBr_3)
- Pyridine (optional, as a scavenger for HBr)
- Diethyl ether (or other suitable anhydrous solvent)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate

Procedure:

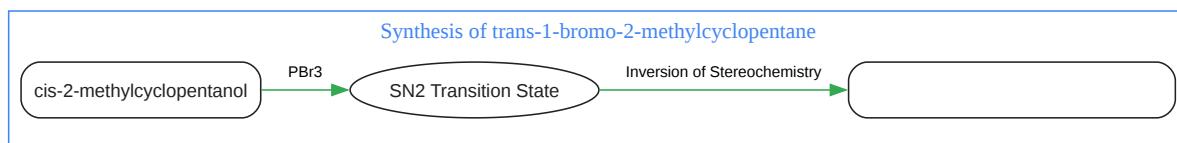
- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cis-2-methylcyclopentanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath.
- Slowly add a solution of phosphorus tribromide in diethyl ether dropwise to the cooled alcohol solution with continuous stirring. The reaction is exothermic.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
- The reaction progress can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, carefully pour the mixture over crushed ice to quench the excess PBr_3 .
- Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- The crude **trans-1-bromo-2-methylcyclopentane** can be purified by fractional distillation.

Chemical Reactions and Pathways

1-bromo-2-methylcyclopentane is a versatile intermediate that undergoes several types of reactions, primarily nucleophilic substitution and elimination.

Nucleophilic Substitution Reactions


The bromine atom in **1-bromo-2-methylcyclopentane** is a good leaving group, making the compound susceptible to nucleophilic attack. It can undergo both S_N1 and S_N2 reactions depending on the nucleophile, solvent, and stereochemistry of the substrate.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, **1-bromo-2-methylcyclopentane** can undergo elimination reactions (E1 or E2) to form alkenes, such as 1-methylcyclopentene or 3-methylcyclopentene.

Synthesis Pathway Diagram

The following diagram illustrates the synthesis of **trans-1-bromo-2-methylcyclopentane** from **cis-2-methylcyclopentanol**.

[Click to download full resolution via product page](#)

Caption: Synthesis of trans-**1-bromo-2-methylcyclopentane** via an S_n2 reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-2-methylcyclopentane | C6H11Br | CID 12768468 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-2-methylcyclopentane|C6H11Br|CAS 31201-11-3 [benchchem.com]
- 3. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-bromo-2-methylcyclopentane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3258946#1-bromo-2-methylcyclopentane-cas-number-lookup>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com